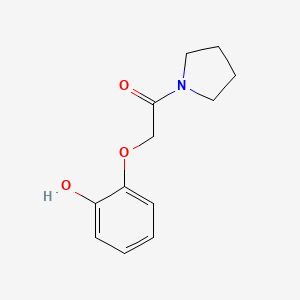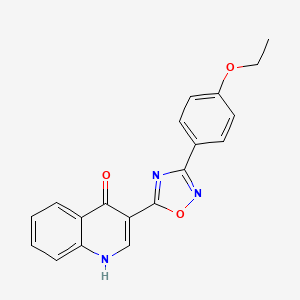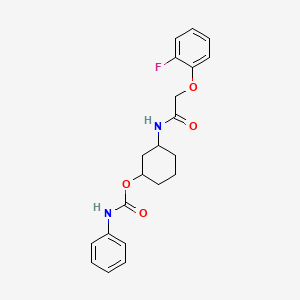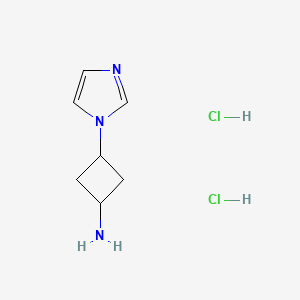
Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO2 and its molecular weight is 290.18. The purity is usually 95%.
BenchChem offers high-quality Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cognitive Enhancement and Anxiolytic Activity
Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride is a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands. This compound has demonstrated positive effects in both rodent and primate models of cognitive enhancement. It also exhibits anxiolytic activity in rodent models. The compound's profile across several measures of cholinergic channel function both in vitro and in vivo, combined with its favorable oral bioavailability, makes it a candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).
Structural Characterization and Chemical Analysis
The compound has been involved in studies focusing on the structural characterization and analysis of related chlorinated compounds. For example, research on hydroxytrichloropicolinic acids has utilized similar compounds to demonstrate the effectiveness of the one-bond chlorine-isotope effect in 13C NMR spectra. This aids in identifying chlorinated carbons, providing an additional tool for solving structural problems in chlorinated compounds (Irvine et al., 2008).
Synthesis and Characterization of Heterocycles
The synthesis and characterization of heterocycles, such as the preparation of novel 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-ones, are important applications. These processes involve the transformation of carbenium ions and are characterized using techniques like single crystal X-ray diffraction and NMR spectroscopy. The insights gained from these studies contribute to the development of new materials for various applications, including non-linear optics and drug development (Murthy et al., 2017).
Application in Organic Synthesis
This compound is also relevant in the field of organic synthesis. For instance, the preparation of methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates and their derivatives involves reactions with this compound. Such studies are significant in the development of new synthetic pathways and the discovery of novel organic compounds (Krutošíková et al., 2001).
Extraction and Separation Studies
The compound plays a role in studies related to the extraction and separation of pyridine derivatives. Research in this area, such as the extraction of pyridine-3-carboxylic acid using various diluents, provides valuable insights into the optimization of extraction processes for industrial applications (Kumar & Babu, 2009).
Organocatalysis
Research on zwitterionic salts, which involves the use of compounds like methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate; hydrochloride, explores their effectiveness as organocatalysts for transesterification reactions. Such studies contribute to the development of more efficient and environmentally friendly catalytic processes in organic chemistry (Ishihara et al., 2008).
特性
IUPAC Name |
methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2.ClH/c1-8-3-4-9(12(14)5-8)10-6-15-7-11(10)13(16)17-2;/h3-5,10-11,15H,6-7H2,1-2H3;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMREIJJDYBFTE-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCC2C(=O)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H]2CNC[C@H]2C(=O)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4R)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2701572.png)
![[1-(6-Methoxypyridin-3-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2701573.png)


![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)

![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)
![2-[[5-(4-Bromophenyl)-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2701584.png)

![N~1~-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2701592.png)